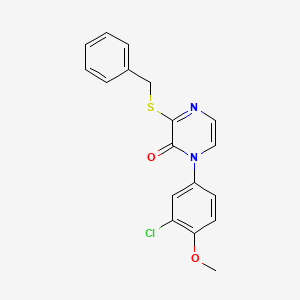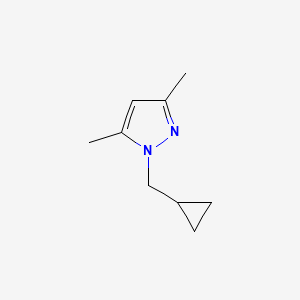
3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core substituted with benzylsulfanyl and 3-chloro-4-methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the production of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzylsulfanyl precursor onto the pyrazinone core.
Attachment of the 3-chloro-4-methoxyphenyl group: This is often done via electrophilic aromatic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazinone core or the benzylsulfanyl group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl or chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the compound.
Wirkmechanismus
The mechanism of action of 3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl and 3-chloro-4-methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
3-Chloro-4-methoxycinnamic acid: Similar in having the 3-chloro-4-methoxyphenyl group but differs in the overall structure and reactivity.
Uniqueness
3-(benzylsulfanyl)-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its combination of the pyrazinone core with benzylsulfanyl and 3-chloro-4-methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-benzylsulfanyl-1-(3-chloro-4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-8-7-14(11-15(16)19)21-10-9-20-17(18(21)22)24-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDXTNXFRRXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2969584.png)
![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)


![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)
![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)


![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969598.png)


